1,2,2,3,3,4,4,5,5-Nonadeuteriocyclopentane-1-carbaldehyde

Description

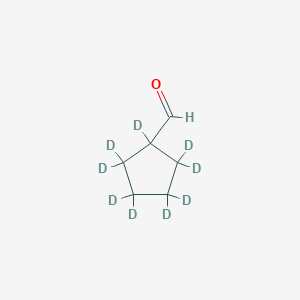

1,2,2,3,3,4,4,5,5-Nonadeuteriocyclopentane-1-carbaldehyde is a deuterated derivative of cyclopentane-1-carbaldehyde. Deuterium, a stable isotope of hydrogen, replaces nine hydrogen atoms in the cyclopentane ring, resulting in a compound with unique physical and chemical properties. This compound is of interest in various fields of scientific research due to its isotopic labeling, which can be useful in mechanistic studies and tracing experiments.

Properties

Molecular Formula |

C6H10O |

|---|---|

Molecular Weight |

107.20 g/mol |

IUPAC Name |

1,2,2,3,3,4,4,5,5-nonadeuteriocyclopentane-1-carbaldehyde |

InChI |

InChI=1S/C6H10O/c7-5-6-3-1-2-4-6/h5-6H,1-4H2/i1D2,2D2,3D2,4D2,6D |

InChI Key |

VELDYOPRLMJFIK-VSGYDDGBSA-N |

Isomeric SMILES |

[2H]C1(C(C(C(C1([2H])[2H])([2H])C=O)([2H])[2H])([2H])[2H])[2H] |

Canonical SMILES |

C1CCC(C1)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2,2,3,3,4,4,5,5-Nonadeuteriocyclopentane-1-carbaldehyde typically involves the deuteration of cyclopentane-1-carbaldehyde. This can be achieved through several methods:

Catalytic Exchange: Using a deuterium gas (D₂) atmosphere in the presence of a catalyst such as palladium on carbon (Pd/C) to replace hydrogen atoms with deuterium.

Deuterated Reagents: Employing deuterated reagents like deuterated lithium aluminum hydride (LiAlD₄) in reduction reactions to introduce deuterium atoms.

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic exchange processes or the use of deuterated solvents and reagents in controlled environments to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1,2,2,3,3,4,4,5,5-Nonadeuteriocyclopentane-1-carbaldehyde can undergo various chemical reactions, including:

Oxidation: Conversion to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reduction to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Halogenation reactions where deuterium atoms can be replaced by halogens using reagents like bromine (Br₂) or chlorine (Cl₂).

Common Reagents and Conditions:

Oxidation: KMnO₄ in an aqueous medium or CrO₃ in acetic acid.

Reduction: NaBH₄ in methanol or LiAlH₄ in ether.

Substitution: Br₂ in carbon tetrachloride (CCl₄) or Cl₂ in chloroform (CHCl₃).

Major Products:

Oxidation: 1,2,2,3,3,4,4,5,5-Nonadeuteriocyclopentane-1-carboxylic acid.

Reduction: 1,2,2,3,3,4,4,5,5-Nonadeuteriocyclopentanol.

Substitution: 1,2,2,3,3,4,4,5,5-Nonadeuteriocyclopentane-1-bromide or 1,2,2,3,3,4,4,5,5-Nonadeuteriocyclopentane-1-chloride.

Scientific Research Applications

1,2,2,3,3,4,4,5,5-Nonadeuteriocyclopentane-1-carbaldehyde has several applications in scientific research:

Chemistry: Used as a tracer in reaction mechanisms to study the pathways and intermediates involved in chemical reactions.

Biology: Employed in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.

Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of deuterated drugs.

Industry: Applied in the development of deuterated materials with enhanced stability and performance in various industrial processes.

Mechanism of Action

The mechanism by which 1,2,2,3,3,4,4,5,5-Nonadeuteriocyclopentane-1-carbaldehyde exerts its effects involves the incorporation of deuterium atoms, which can alter the kinetic isotope effects in chemical reactions. This can lead to changes in reaction rates and pathways, providing valuable insights into the mechanisms of various chemical and biological processes. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being studied.

Comparison with Similar Compounds

Cyclopentane-1-carbaldehyde: The non-deuterated analog of 1,2,2,3,3,4,4,5,5-Nonadeuteriocyclopentane-1-carbaldehyde.

1,2,2,3,3,4,4,5,5-Nonadeuteriocyclopentanol: The deuterated alcohol derivative.

1,2,2,3,3,4,4,5,5-Nonadeuteriocyclopentane-1-carboxylic acid: The deuterated carboxylic acid derivative.

Uniqueness: this compound is unique due to its high degree of deuteration, which provides distinct advantages in isotopic labeling studies. The presence of multiple deuterium atoms can significantly influence the physical and chemical properties of the compound, making it a valuable tool in various research applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.